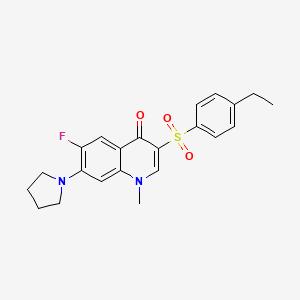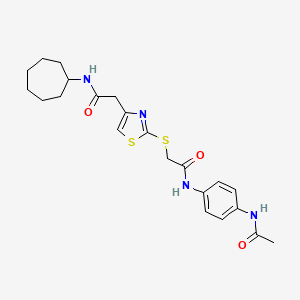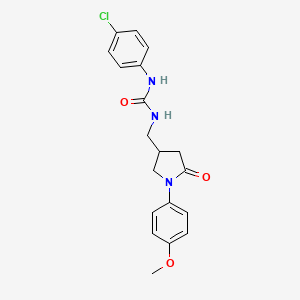![molecular formula C22H23N3O2S B2807027 4-isopropoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 476458-42-1](/img/structure/B2807027.png)
4-isopropoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, such as the isopropoxy group, a benzamide moiety, and a thieno[3,4-c]pyrazole core .
Molecular Structure Analysis
The molecule likely has a pyrazole core, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The other groups (isopropoxy, o-tolyl, and benzamide) are likely attached to this core, but without more specific information, it’s hard to say exactly how they’re arranged.Wissenschaftliche Forschungsanwendungen
DNA Binding and Cytotoxicity Studies
A study by Reddy et al. (2017) explored the synthesis of a series of bis-pyrazoles, examining their interactions with DNA through molecular docking and absorption spectroscopy. This research highlighted the potential of these compounds, including 4-isopropoxy derivatives, in binding to DNA. They also evaluated their in-vitro cytotoxicity against cancer cell lines, revealing that some derivatives exhibited promising activity against both pancreatic adenocarcinoma and non-small cell lung carcinoma cell lines (Reddy et al., 2017).
Synthesis and Catalytic Activity
Pandey et al. (2013) described a method for synthesizing pyrazolo and thieno isoquinolines, involving cascade imination/intramolecular decarboxylative coupling. This process, applicable to 4-isopropoxy derivatives, employed a Pd-Cu bimetallic system, suggesting potential catalytic applications for these compounds (Pandey et al., 2013).
Antifungal Activity
Vicentini et al. (2007) investigated the antifungal activity of pyrazole/isoxazole compounds, including structures similar to 4-isopropoxy derivatives. Their findings highlighted differences in sensitivity among various fungi to these substances, suggesting potential applications in addressing phytopathogenic threats (Vicentini et al., 2007).
Cytotoxic Heterocyclic Compounds
Mansour et al. (2020) focused on the synthesis of pyrazole and isoxazole derivatives, including those related to 4-isopropoxy compounds, evaluating their cytotoxicity against cancer cell lines. This research indicated that some of these compounds demonstrated significant growth inhibitory effects, furthering their potential in cancer treatment (Mansour et al., 2020).
Vasopressin Antagonist Activity
A study by Albright et al. (2000) synthesized N-aroyl tetrahydropyrazolo thieno azepines, which are structurally related to 4-isopropoxy derivatives. They evaluated these compounds as arginine vasopressin receptor antagonists, finding potent orally active antagonists, suggesting applications in modulating vasopressin activity (Albright et al., 2000).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14(2)27-17-10-8-16(9-11-17)22(26)23-21-18-12-28-13-19(18)24-25(21)20-7-5-4-6-15(20)3/h4-11,14H,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNRLYZJBWEYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

AMINE HYDROCHLORIDE](/img/structure/B2806947.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2806951.png)
![1-[(3-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2806955.png)

![2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2806960.png)
![6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2806961.png)
![11,13-Dimethyl-6-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2806962.png)
![2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B2806963.png)
![(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2806965.png)

